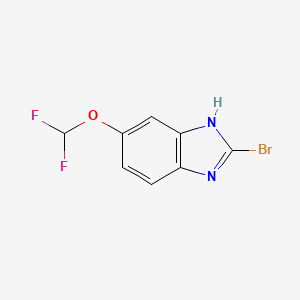

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the second position and a difluoromethoxy group at the fifth position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of 5-(difluoromethoxy)-1H-benzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature between 0°C to room temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Mechanistic Insights :

-

Thiolation proceeds via nucleophilic displacement of bromine by sulfide ions generated in situ from CS₂ and NaOH .

-

Methoxylation and amination leverage polar aprotic solvents (e.g., DMSO) to stabilize transition states.

Oxidation Reactions

The benzimidazole core and substituents exhibit moderate oxidative stability:

*Applicable to thiolated derivatives post-substitution.

Key Observations :

-

Strong oxidants like KMnO₄ target the electron-rich benzimidazole ring, forming ketone derivatives.

-

The difluoromethoxy group remains intact under mild oxidative conditions .

Reduction Reactions

Reductive transformations focus on the bromine substituent and aromatic system:

Mechanistic Notes :

-

Catalytic hydrogenation selectively removes bromine without affecting the difluoromethoxy group.

-

Raney nickel facilitates transfer hydrogenation, reducing nitro intermediates during synthesis .

Coupling Reactions

The bromine atom enables cross-coupling for structural diversification:

Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using carrageenan-induced edema models have shown promising results, suggesting that it may reduce inflammation effectively . Such properties make it a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

Recent studies have explored the anticancer potential of benzimidazole derivatives. The unique structural features of this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it can induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Material Science

Polymer Chemistry

this compound has applications in polymer chemistry, particularly in the development of advanced materials. Its incorporation into epoxy resins has been studied for improving thermal stability and mechanical properties . The compound's ability to enhance the performance of materials makes it valuable in industries such as electronics and coatings.

Nanotechnology

The compound is being investigated for its role in nanotechnology, specifically in the synthesis of nanoparticles. Its unique chemical structure allows for functionalization that can tailor the properties of nanoparticles for specific applications, such as drug delivery systems and biosensors .

Agricultural Chemistry

Pesticidal Activity

Research indicates that benzimidazole derivatives possess pesticidal properties. The application of this compound as a potential pesticide is being explored due to its effectiveness against various plant pathogens. Studies have shown that it can inhibit fungal growth, making it a candidate for agricultural fungicides .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The bromine and difluoromethoxy groups contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-(difluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethoxy)pyridine

- 2-Bromo-5-(difluoromethoxy)nitrobenzene

Uniqueness

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substitution patterns.

Actividad Biológica

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₅BrF₂N₂O

- Molecular Weight : 263.039 g/mol

- CAS Number : 1803895-85-3

The exact mechanism of action for this compound is not fully elucidated. However, benzimidazole derivatives generally interact with various biological targets, potentially influencing multiple biochemical pathways. These compounds are known to exhibit activities such as:

- Antitumor Effects : Many benzimidazole derivatives demonstrate cytotoxicity against cancer cell lines.

- Antimicrobial Activity : Some studies indicate effectiveness against bacterial strains, suggesting a role in treating infections.

Biological Activity Overview

Recent studies have focused on the biological activity of similar benzimidazole derivatives, providing insights into the potential effects of this compound.

Antitumor Activity

A comparative study on newly synthesized benzimidazole compounds evaluated their antitumor potential using various human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from low micromolar concentrations (e.g., compound 6 showed IC50 values of 0.85 ± 0.05 μM in 2D assays) . While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been assessed against both Gram-positive and Gram-negative bacteria. In one study, certain compounds demonstrated promising antibacterial properties against Staphylococcus aureus and Escherichia coli . Although specific studies on this compound are scarce, the general trend indicates that modifications in the benzimidazole structure can enhance antibacterial potency.

Research Findings and Case Studies

Propiedades

IUPAC Name |

2-bromo-6-(difluoromethoxy)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYPSQHIUOBBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.